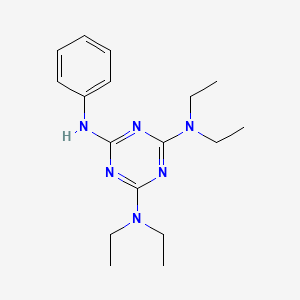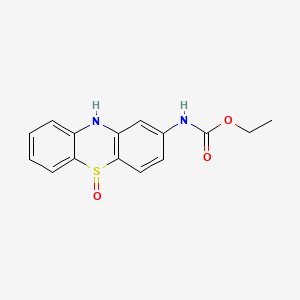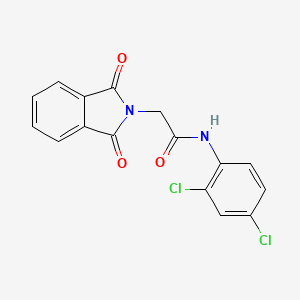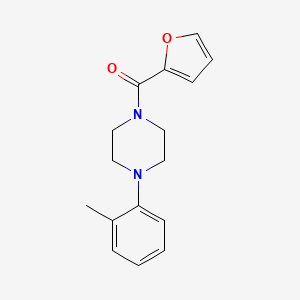
1-(2-furoyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-(2-methylphenyl)piperazine, also known as FMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-(2-methylphenyl)piperazine in cancer cells is not fully understood. However, it has been suggested that this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory, antioxidant, and anticonvulsant properties. This compound has also been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-furoyl)-4-(2-methylphenyl)piperazine is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in the body, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 1-(2-furoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of this compound in cancer cells. Further studies are also needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and epilepsy.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promise as a therapeutic agent for cancer and other diseases. Its relatively simple synthesis method and diverse biological activities make it an attractive target for further research. While there are some limitations to its use, this compound has the potential to be developed into a valuable therapeutic agent with a range of applications.
Métodos De Síntesis
1-(2-furoyl)-4-(2-methylphenyl)piperazine can be synthesized by the reaction of 2-methylphenylpiperazine with furfuryl chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 180-182°C. The purity of this compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
furan-2-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-5-2-3-6-14(13)17-8-10-18(11-9-17)16(19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNWNOVWHWBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

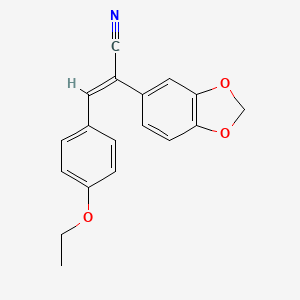
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)

![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
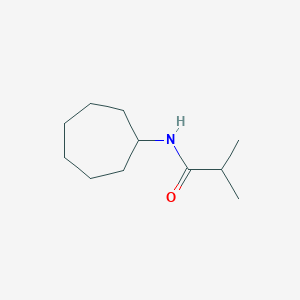
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
